molecular formula C28H29NO5 B10834131 1-[4-(2-Cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one

1-[4-(2-Cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one

Cat. No.: B10834131
M. Wt: 459.5 g/mol
InChI Key: GLIZEOCMOXBOFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25522065-Compound-16” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies involved in its development .

Industrial Production Methods: Industrial production methods for “PMID25522065-Compound-16” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: “PMID25522065-Compound-16” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

“PMID25522065-Compound-16” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and other conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “PMID25522065-Compound-16” involves the inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). This inhibition disrupts the signaling pathways involved in inflammation, leading to reduced inflammatory responses. The compound targets specific molecular sites on MK-2, preventing its activation and subsequent downstream effects .

Comparison with Similar Compounds

“PMID25522065-Compound-16” can be compared with other similar compounds, such as:

  • PMID25522065-Compound-10
  • PMID25522065-Compound-11
  • PMID25522065-Compound-12
  • PMID25522065-Compound-13
  • PMID25522065-Compound-14
  • PMID25522065-Compound-15

Uniqueness: “PMID25522065-Compound-16” is unique due to its specific inhibition of MK-2, which distinguishes it from other compounds that may target different kinases or pathways. Its selectivity and potency make it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

1-[4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one

InChI

InChI=1S/C28H29NO5/c1-32-27-17-22(11-14-25(27)33-18-24(30)21-7-8-21)29-16-15-26(28(29)31)34-23-12-9-20(10-13-23)19-5-3-2-4-6-19/h2-6,9-14,17,21,24,26,30H,7-8,15-16,18H2,1H3

InChI Key

GLIZEOCMOXBOFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2=O)OC3=CC=C(C=C3)C4=CC=CC=C4)OCC(C5CC5)O

Origin of Product

United States

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